5-Bromo-2-chloro-3-methoxybenzoic acid

Physicochemical properties Pre-formulation Solubility

SGLT2 inhibitor synthesis requires precise halogenated building blocks. Substituting with different isomers alters regioselectivity, compromising validated routes. This trisubstituted benzoic acid offers: • Chemoselective cross-coupling: orthogonal bromo (Suzuki) & chloro (Buchwald-Hartwig) reactivity • Methoxy handle for SAR exploration & demethylation/DOM sequences • Validated in patents for diarylmethane pharmacophore construction ≥97% purity, ambient stability, scalable for process chemistry & GMP campaigns.

Molecular Formula C8H6BrClO3
Molecular Weight 265.49
CAS No. 1415467-76-3
Cat. No. B2674812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-3-methoxybenzoic acid
CAS1415467-76-3
Molecular FormulaC8H6BrClO3
Molecular Weight265.49
Structural Identifiers
SMILESCOC1=CC(=CC(=C1Cl)C(=O)O)Br
InChIInChI=1S/C8H6BrClO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H,11,12)
InChIKeyFDCMDUOAPPRKAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-chloro-3-methoxybenzoic Acid (CAS 1415467-76-3): Baseline Properties and Procurement Overview for Research and Industrial Synthesis


5-Bromo-2-chloro-3-methoxybenzoic acid (CAS 1415467-76-3) is a trisubstituted aromatic carboxylic acid with the molecular formula C8H6BrClO3 and a molecular weight of 265.49 g/mol . This compound features a benzoic acid core bearing bromo, chloro, and methoxy substituents at the 5-, 2-, and 3-positions, respectively . It is commercially available from multiple vendors with a typical purity specification of 97% . The compound serves primarily as a synthetic intermediate, with its distinct substitution pattern enabling orthogonal reactivity in cross-coupling and nucleophilic aromatic substitution sequences .

Orthogonal reactivity Br, Cl and OMe handles enable sequential cross-coupling for complex architectures
Reported intermediate Utilized in SGLT2 inhibitor synthetic routes; substitution pattern supports SAR diversification

Why 5-Bromo-2-chloro-3-methoxybenzoic Acid Cannot Be Interchanged with Common Analogs in Multi-Step Syntheses


While the core benzoic acid scaffold is common among numerous halogenated building blocks, the precise 2-chloro-5-bromo-3-methoxy substitution pattern of this compound confers unique regiochemical and electronic properties that cannot be replicated by simple halogen-exchanged analogs such as 5-bromo-2-chlorobenzoic acid (CAS 21739-92-4) or 2-chloro-3-methoxybenzoic acid (CAS 33234-36-5) . The methoxy group at the 3-position electronically activates the ring toward electrophilic substitution, while simultaneously providing a handle for demethylation or directed ortho-metalation [1]. The differential reactivity of the bromo and chloro substituents enables sequential, chemoselective cross-coupling—a feature not present in symmetrical dihalogenated or monohalogenated analogs [2]. Substitution with a structurally related but distinct compound would alter the regioselectivity and overall yield of downstream transformations, compromising the integrity of established synthetic routes, particularly those validated for SGLT2 inhibitor intermediate preparation [3].

3‑Methoxy absence
Removing the methoxy group alters electronic activation and eliminates ortho‑metalation capability, shifting coupling outcomes.
Symmetric dihalogen analogs
Compounds without differentiated Br/Cl reactivity cannot achieve the same sequential chemoselective coupling strategy.
Regioselectivity mismatch
Substitution with a similar but distinct scaffold may compromise yields in established SGLT2 intermediate routes.

5-Bromo-2-chloro-3-methoxybenzoic Acid: Quantified Differentiation Against Key Comparators


Molecular Weight and Physicochemical Profile Differentiation from Non-Brominated Analog

Compared to the non-brominated analog 2-chloro-3-methoxybenzoic acid (CAS 33234-36-5), 5-bromo-2-chloro-3-methoxybenzoic acid exhibits a 42% higher molecular weight (265.49 g/mol vs. 186.59 g/mol) . This increase in molecular mass, along with the associated changes in logP and pKa (predicted logP: 2.08 for the non-brominated analog [1]), indicates significantly altered lipophilicity and ionization behavior. These differences directly impact solubility in organic solvents and partitioning in biphasic reaction systems, a critical factor in designing efficient work-up and purification protocols for large-scale synthesis.

Molecular Weight
Class-level
+42.3% MW vs. non‑brominated analog
Impacts lipophilicity and partitioning during extraction and purification
Predicted logP shift inferred from bromine contribution
Physicochemical properties Pre-formulation Solubility

Orthogonal Reactivity Profile: Differential Halogen Reactivity for Sequential Cross-Coupling

The presence of both a bromo and a chloro substituent on the same ring in a specific 1,2,3,5-substitution pattern enables sequential, chemoselective cross-coupling reactions. In contrast, the common analog 5-bromo-2-chlorobenzoic acid (CAS 21739-92-4), which lacks the 3-methoxy group, exhibits a different electronic environment and reduced options for subsequent functionalization after initial coupling [1]. The bromine atom in 5-bromo-2-chloro-3-methoxybenzoic acid is significantly more reactive than the chlorine in palladium-catalyzed couplings, allowing for a first, selective Suzuki-Miyaura or Buchwald-Hartwig reaction at the bromine site [2]. The chlorine can then be engaged in a second, distinct cross-coupling step, or the methoxy group can be demethylated for further derivatization. This orthogonal reactivity is a cornerstone of complex molecule construction and is not achievable with the simpler dihalogenated analog, which offers only one site for cross-coupling under standard conditions before requiring harsher methods to activate the chloride .

Orthogonal Handles
Class-level
Target Br, Cl, OMe – three reactive sites
Analog Br, Cl only – two reactive sites
Enables sequential chemoselective coupling in multi‑step synthesis
Methoxy group adds diversification after initial coupling
Cross-coupling Chemoselectivity Synthetic methodology

Storage Stability Profile and Handling Recommendations

Vendor specifications indicate that 5-bromo-2-chloro-3-methoxybenzoic acid is stable when stored sealed in dry conditions at room temperature . This is in contrast to some recommendations for related halogenated benzoic acids, which may require refrigeration to prevent degradation. For example, one supplier of this compound recommends storage at 2-7°C for optimal long-term stability . The ability to store at ambient temperature, as per the primary datasheet, reduces logistical complexity and energy costs associated with cold-chain storage, a quantifiable advantage for procurement and inventory management in high-throughput synthesis laboratories. The recommended shelf-life when stored at -20°C is 1 month, and 6 months at -80°C [1], providing clear guidelines for long-term storage planning.

Storage Stability
Reported
Ambient storage (dry, sealed)
vs. 2–7°C required for many analogs
Reduces cold‑chain logistics and simplifies inventory management
Long‑term: −20°C (1 month) / −80°C (6 months)
Stability Storage Logistics

Validated Role as a Key Intermediate in SGLT2 Inhibitor Synthesis

Multiple patents and literature sources identify 5-bromo-2-chloro-3-methoxybenzoic acid as a crucial intermediate in the synthesis of SGLT2 inhibitors, a class of antidiabetic drugs . This specific substitution pattern is essential for constructing the diarylmethane core found in molecules like dapagliflozin and empagliflozin [1]. While the non-methoxylated analog 5-bromo-2-chlorobenzoic acid is also used in these syntheses, the methoxy group in the target compound provides an additional site for late-stage functionalization or can serve as a directing group in subsequent steps, potentially leading to improved yields or alternative synthetic routes [2]. The demonstrated utility in this high-value therapeutic area provides a compelling, application-driven reason for procurement over less specifically functionalized analogs that lack this validated pathway.

SGLT2 Intermediate
Class-level
Target Reported in patent routes for dapagliflozin/empagliflozin
Analog Also used but lacks methoxy diversification handle
Supports SGLT2 inhibitor synthetic route development
Methoxy enables alternative late‑stage modifications
SGLT2 inhibitor Diabetes Pharmaceutical intermediate

Optimal Application Scenarios for 5-Bromo-2-chloro-3-methoxybenzoic Acid Based on Verified Evidence


Medicinal Chemistry: SGLT2 Inhibitor Lead Optimization and Analog Synthesis

Procure this compound for use as a core building block in the synthesis of novel SGLT2 inhibitors or analogs of dapagliflozin and empagliflozin . The 5-bromo-2-chloro-3-methoxy substitution pattern is specifically validated in patent literature for constructing the key diarylmethane pharmacophore [1]. The presence of the methoxy group offers a handle for further derivatization, enabling exploration of structure-activity relationships (SAR) beyond what is possible with simpler dihalogenated benzoic acids.

Methodology Development: Sequential Chemoselective Cross-Coupling Studies

Utilize this compound as a model substrate for developing and optimizing sequential cross-coupling methodologies (e.g., Suzuki-Miyaura followed by Buchwald-Hartwig) . The differential reactivity of the aryl bromide and aryl chloride allows for systematic study of catalyst systems and reaction conditions for chemoselective bond formation. This provides a well-defined, challenging scaffold for advancing the field of palladium-catalyzed cross-coupling [1].

Process Chemistry: Scalable Intermediate for Multi-Kilogram Pharmaceutical Synthesis

Given its defined storage profile (ambient temperature stability) and commercial availability from multiple suppliers with high purity (≥97%) [1], this compound is suitable for procurement at scale for process chemistry development. Its well-documented role in SGLT2 inhibitor synthesis [2] provides a clear regulatory and quality framework for its use as a key starting material (KSM) or advanced intermediate in GMP manufacturing campaigns.

Application
Selection Property
Validation Focus
SGLT2 inhibitor analog synthesis
Orthogonal Br/Cl/OMe substitution pattern
Synthetic route viability and SAR exploration
Sequential cross‑coupling methodology
Differential halogen reactivity (Br vs Cl)
Chemoselectivity under catalytic conditions
Process‑scale intermediate supply
Ambient storage stability and high purity
Scalability and supply chain consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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